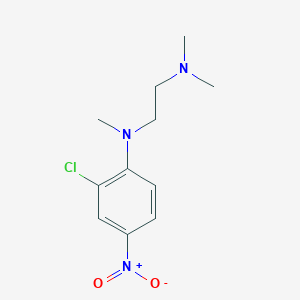
1,2-Ethanediamine, N-(2-chloro-4-nitrophenyl)-N,N',N'-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Ethanediamine, N-(2-chloro-4-nitrophenyl)-N,N’,N’-trimethyl- is a chemical compound with the molecular formula C8H10ClN3O2 It is known for its unique structure, which includes a chloro-nitrophenyl group attached to an ethylenediamine backbone
准备方法
The synthesis of 1,2-Ethanediamine, N-(2-chloro-4-nitrophenyl)-N,N’,N’-trimethyl- typically involves the reaction of 1,2-ethanediamine with 2-chloro-4-nitrobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
1,2-Ethanediamine, N-(2-chloro-4-nitrophenyl)-N,N’,N’-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1,2-Ethanediamine, N-(2-chloro-4-nitrophenyl)-N,N’,N’-trimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 1,2-Ethanediamine, N-(2-chloro-4-nitrophenyl)-N,N’,N’-trimethyl- involves its interaction with specific molecular targets and pathways. The chloro-nitrophenyl group can interact with enzymes and receptors, leading to changes in their activity. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.
相似化合物的比较
1,2-Ethanediamine, N-(2-chloro-4-nitrophenyl)-N,N’,N’-trimethyl- can be compared with other similar compounds, such as:
- N-(2-Chloro-4-nitrophenyl)-N’-ethyl-1,2-ethanediamine
- N’-(2-Chloro-4-nitrophenyl)-N,N-diethyl-1,2-ethanediamine hydrochloride
- N-(2-Chloro-4-nitrophenyl)-N’-(2-pyridinylmethyl)-1,2-ethanediamine
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of the chloro-nitrophenyl group and the ethylenediamine backbone in 1,2-Ethanediamine, N-(2-chloro-4-nitrophenyl)-N,N’,N’-trimethyl- makes it distinct and valuable for specific applications.
属性
CAS 编号 |
821776-85-6 |
|---|---|
分子式 |
C11H16ClN3O2 |
分子量 |
257.72 g/mol |
IUPAC 名称 |
N'-(2-chloro-4-nitrophenyl)-N,N,N'-trimethylethane-1,2-diamine |
InChI |
InChI=1S/C11H16ClN3O2/c1-13(2)6-7-14(3)11-5-4-9(15(16)17)8-10(11)12/h4-5,8H,6-7H2,1-3H3 |
InChI 键 |
CPPLYHWAJWTDDK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCN(C)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


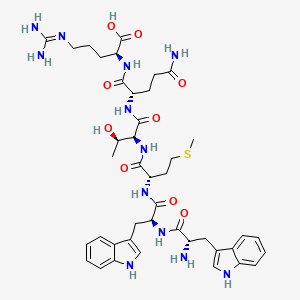
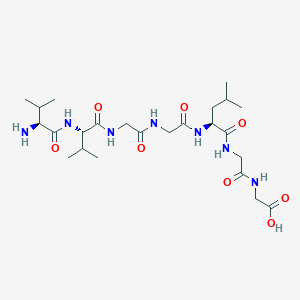
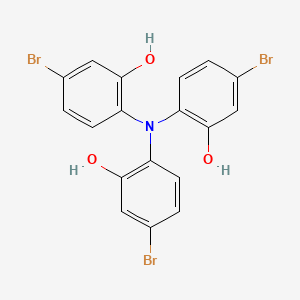
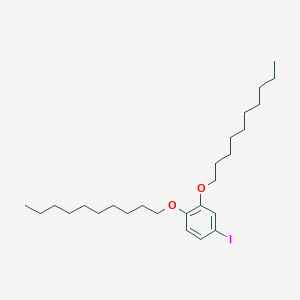
![5-[2-(4-Fluorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one](/img/structure/B14209296.png)
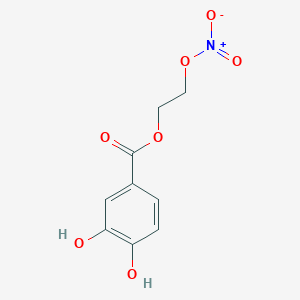
![3-{2-[(4-Methylbenzene-1-sulfonyl)methylidene]pyrrolidin-1-yl}propan-1-ol](/img/structure/B14209302.png)
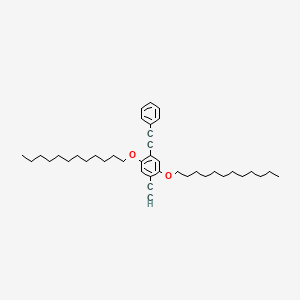
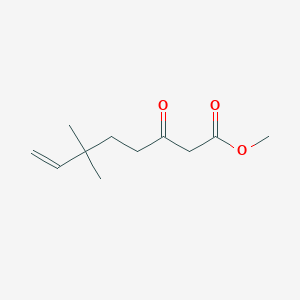
![(2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B14209311.png)
![Benzamide, N-[2-(pentafluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14209319.png)
![1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one](/img/structure/B14209326.png)
![6-[(2,5-Difluorophenyl)(hydroxy)methyl]-5-fluoropyridine-3-carboxamide](/img/structure/B14209327.png)
![2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-piperidin-1-ylethanone](/img/structure/B14209335.png)
